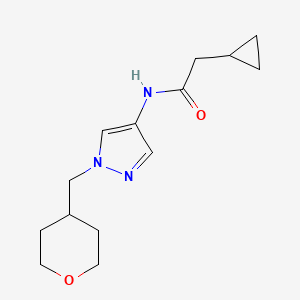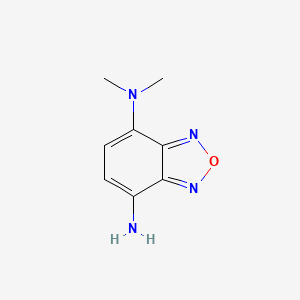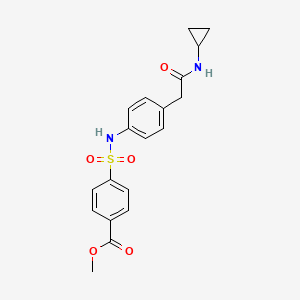![molecular formula C12H12Cl2N4O B2869335 2-Chloro-N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]acetamide CAS No. 2411306-29-9](/img/structure/B2869335.png)
2-Chloro-N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a chloropyrazole, a methylpyridine, and an acetamide group . These types of compounds are often used in medicinal chemistry and pharmaceuticals due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The chloropyrazole and methylpyridine groups are aromatic heterocycles, which are ring structures containing non-carbon atoms, in this case, nitrogen .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to participate in a variety of chemical reactions. For instance, acetamides can undergo hydrolysis, reduction, and reactions with Grignard reagents .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O/c1-8-2-3-9(5-15-11(19)4-13)12(17-8)18-7-10(14)6-16-18/h2-3,6-7H,4-5H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGOZACDUYVCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CNC(=O)CCl)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869257.png)

![N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)-3-(propan-2-yl)thiophene-2-carboxamide](/img/structure/B2869259.png)
![1-(3-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2869261.png)

![6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one](/img/structure/B2869266.png)


![N-(2-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2869273.png)

